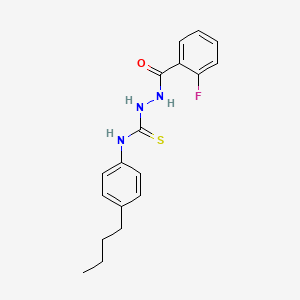
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide
説明
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPH-715 is a hydrazinecarbothioamide derivative that has been studied extensively for its ability to inhibit the activity of a specific enzyme, which may have implications for the treatment of various diseases. In
作用機序
The mechanism of action of N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. LSD1 has been shown to play a role in the development and progression of various types of cancer, and its inhibition has been identified as a potential therapeutic strategy. This compound binds to the active site of LSD1, preventing its activity and leading to changes in gene expression that may have anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, particularly in cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the proliferation and migration of cancer cells, and to reduce the expression of genes that are involved in cancer progression. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for LSD1, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective LSD1 inhibitors, which may have even greater therapeutic potential. Another direction is the investigation of this compound in combination with other anti-cancer agents, which may enhance its efficacy and reduce the risk of resistance. Finally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials, which may provide valuable insights into its potential as a therapeutic agent.
科学的研究の応用
N-(4-butylphenyl)-2-(2-fluorobenzoyl)hydrazinecarbothioamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a specific enzyme, which is known to play a role in the development and progression of various types of cancer. This compound has been tested in vitro and in vivo, and has shown promising results in reducing tumor growth and improving survival rates in animal models. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(4-butylphenyl)-3-[(2-fluorobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-2-3-6-13-9-11-14(12-10-13)20-18(24)22-21-17(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJRICUFORCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![3,5-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B4739981.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B4740039.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4740045.png)

![N-(3-chloro-4-fluorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4740050.png)

![ethyl [3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4740064.png)
![2-{[2-(5-methyl-2-nitrophenoxy)ethyl]thio}pyrimidine](/img/structure/B4740070.png)
![dimethyl 5-{[(benzylsulfonyl)acetyl]amino}isophthalate](/img/structure/B4740073.png)
